(R)-1-Aminopentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Aminopentan-3-ol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for synthesizing ®-1-Aminopentan-3-ol involves the asymmetric reduction of 3-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Reductive Amination: Another approach is the reductive amination of 3-pentanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-pentanone in the presence of a chiral catalyst is often employed. This method is scalable and provides high yields of ®-1-Aminopentan-3-ol.
Types of Reactions:
Oxidation: ®-1-Aminopentan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed:
Oxidation: 3-Pentanone, 3-Pentanal
Reduction: Various secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Chemistry:
Chiral Building Block: ®-1-Aminopentan-3-ol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology:
Enzyme Inhibitors: It serves as a precursor for the synthesis of enzyme inhibitors that target specific biological pathways.
Medicine:
Pharmaceuticals: The compound is utilized in the development of drugs, particularly those requiring chiral purity for efficacy and safety.
Industry:
Material Science: It is used in the production of polymers and other materials that benefit from its chiral properties.
Wirkmechanismus
The mechanism of action of ®-1-Aminopentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, leading to inhibition or activation of biological pathways. This interaction can modulate various physiological processes, making it valuable in drug development.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Aminopentan-3-ol: The enantiomer of ®-1-Aminopentan-3-ol, with similar chemical properties but different biological activities.
1-Amino-2-propanol: A structurally similar compound with different applications and reactivity.
1-Amino-3-butanol: Another related compound with distinct chemical and biological properties.
Uniqueness:
Chirality: The ®-enantiomer of 1-Aminopentan-3-ol is unique in its ability to interact with chiral environments in biological systems, providing specific effects that are not achievable with the racemic mixture or the (S)-enantiomer.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H13NO |
---|---|
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
(3R)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
RPOTYPSPQZVIJY-RXMQYKEDSA-N |
Isomerische SMILES |
CC[C@H](CCN)O |
Kanonische SMILES |
CCC(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.